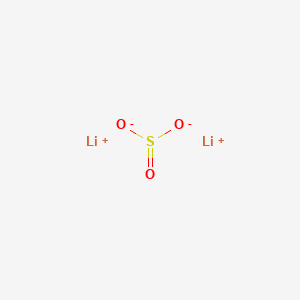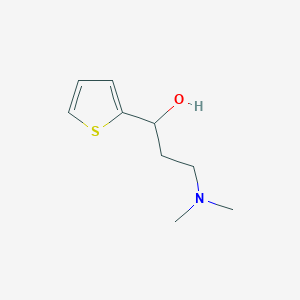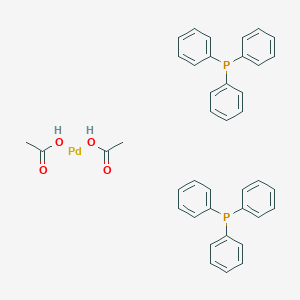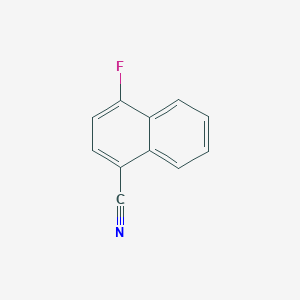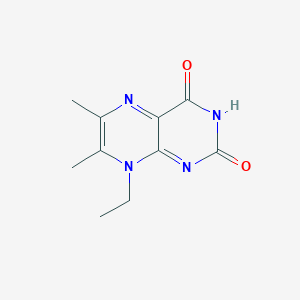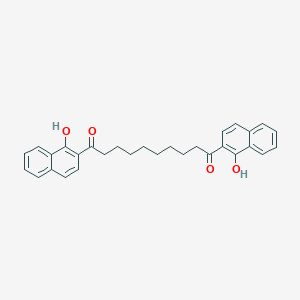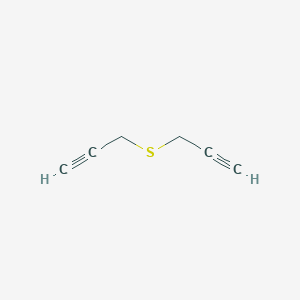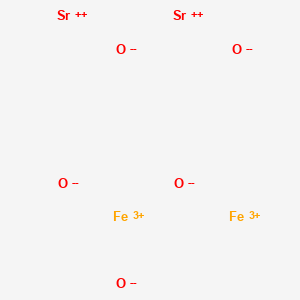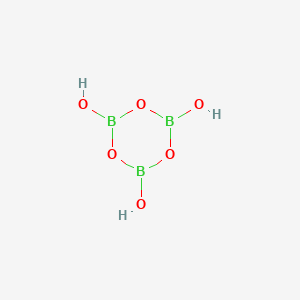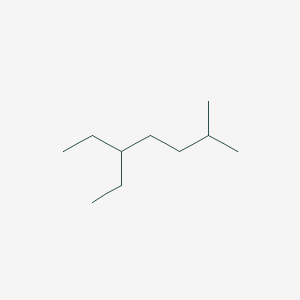
5-Ethyl-2-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methylheptane, also known as 2,2,4-trimethylpentane, is a branched hydrocarbon that belongs to the alkane family. It is commonly used as a reference compound for octane rating in gasoline. This compound is also used in scientific research for its unique chemical properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methylheptane is not well understood. However, it is known to have a low toxicity level and is not expected to have any significant effects on human health.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is considered to be a relatively safe compound with low toxicity levels and is not expected to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-2-methylheptane has several advantages for lab experiments, including its high purity, low toxicity level, and stability under normal laboratory conditions. However, its high cost and limited availability can be a limitation for some research studies.
Direcciones Futuras
There are several potential future directions for research involving 5-Ethyl-2-methylheptane. These include its use as a reference compound for octane rating in alternative fuels, its potential as a solvent for organic reactions, and its use in the development of new gas chromatography techniques.
Conclusion
In conclusion, this compound is a unique hydrocarbon with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of study.
Métodos De Síntesis
The synthesis of 5-Ethyl-2-methylheptane can be achieved through various methods, including catalytic hydrogenation of 2,4,4-trimethyl-1-pentene, isomerization of 2,3-dimethylbutane, and alkylation of isobutene with 1-pentene. The most common method involves the catalytic hydrogenation of 2,4,4-trimethyl-1-pentene using a palladium catalyst.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methylheptane has been widely used in scientific research as a reference compound for octane rating in gasoline. It is also used as a solvent for organic reactions and as a standard for gas chromatography analysis.
Propiedades
| 13475-78-0 | |
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
5-ethyl-2-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-10(6-2)8-7-9(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DGEMPTLPTFNEHJ-UHFFFAOYSA-N |
SMILES |
CCC(CC)CCC(C)C |
SMILES canónico |
CCC(CC)CCC(C)C |
Punto de ebullición |
159.7 °C |
| 13475-78-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


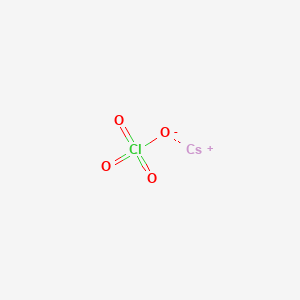
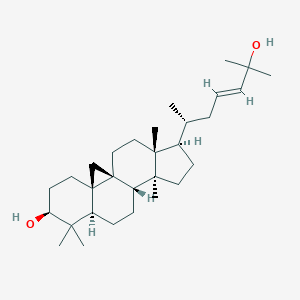
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
